Weak but Measurable Agonist Activity at GPR55 with Micromolar Potency
3-Phenyl-1,4-benzodioxine-2-carbaldehyde acts as an agonist at the orphan G protein-coupled receptor GPR55, with an EC50 of 2.28 µM in a beta-arrestin recruitment assay [1]. In contrast, the endogenous agonist lysophosphatidylinositol (LPI) exhibits an EC50 of 1.2 µM under similar assay conditions [2]. This indicates that while the compound is a weak agonist, it demonstrates measurable activity, making it a useful tool compound for studying GPR55 pharmacology.
| Evidence Dimension | GPR55 agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.28 µM |
| Comparator Or Baseline | Lysophosphatidylinositol (LPI, endogenous agonist) EC50 = 1.2 µM |
| Quantified Difference | Target compound is approximately 1.9-fold less potent than LPI |
| Conditions | Beta-arrestin-GFP biosensor assay in U2OS cells expressing human GPR55 |
Why This Matters
This data quantifies the compound's utility as a weak but defined GPR55 agonist, which can serve as a starting point for SAR studies or as a control in assays where a non-cannabinoid agonist is required.
- [1] BindingDB. Entry for BDBM61115: 3-phenyl-1,4-benzodioxin-2-carbaldehyde. Affinity Data: EC50 = 2.28E+3 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=61115 (accessed 2026-04-23). View Source
- [2] PubChem BioAssay AID 1961: Image-based HTS for Selective Agonists of GPR55. Positive Control: Lysophosphatidylinositol (LPI) EC50 = 1.2 µM. https://pubchem.ncbi.nlm.nih.gov/bioassay/1961 (accessed 2026-04-23). View Source
